molecular formula C19H15ClN4O2 B2377405 N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide CAS No. 941939-00-0

N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide

Cat. No. B2377405
M. Wt: 366.81
InChI Key: DLWZOKXPXGPOKQ-UHFFFAOYSA-N
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Description

“N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide” is a complex organic compound. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals, and a chlorinated phenyl ring, which is often seen in various synthetic compounds. The presence of the oxalamide group suggests that this compound could have interesting chemical and biological properties .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Synthesis and Urease Inhibition : A study described the synthesis of indole-based hybrid oxadiazole scaffolds, including N1-(2-(1H-indol-3-yl)ethyl) derivatives, which showed significant in vitro inhibitory potential against the urease enzyme. These compounds are considered potential therapeutic agents in drug designing programs (Nazir et al., 2018).

Chemical Transformations

  • Acid-catalyzed Rearrangement : Research on the synthesis of di- and mono-oxalamides, including N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, revealed novel methods for producing these compounds. This approach offers a new useful formula for synthesizing both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Biochemical and Medicinal Chemistry

  • Allosteric Modulation of CB1 Receptor : A study on indole-2-carboxamides, closely related to the N1-(2-(1H-indol-3-yl)ethyl) structure, identified key structural requirements for allosteric modulation of the cannabinoid type 1 receptor (CB1). This research provides insights into the development of potent CB1 allosteric modulators (Khurana et al., 2014).

Spectroscopic Analysis and Biological Activity

  • Spectroscopic and Biochemical Studies : Manganese(II), oxovanadium(V), and dioxomolybdenum(VI) complexes with derivatives similar to N1-(2-(1H-indol-3-yl)ethyl) were synthesized and characterized. These complexes exhibited antimicrobial properties, highlighting their potential in medicinal applications (Garg et al., 2006).

Experimental Studies on Related Compounds

  • Antimicrobial Activity : A study focused on synthesizing, characterizing, and assessing the antimicrobial activity of substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazide, which shares structural similarities with N1-(2-(1H-indol-3-yl)ethyl) derivatives. This research contributes to the understanding of the antimicrobial properties of indole derivatives (Prasad, 2017).

Safety And Hazards

The safety and hazards of this compound would depend on its structure and biological activity. As with any chemical, appropriate safety measures should be taken when handling it. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. It could also be interesting to explore its potential applications in areas such as medicinal chemistry or material science .

properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2/c20-14-6-5-12(10-21)17(9-14)24-19(26)18(25)22-8-7-13-11-23-16-4-2-1-3-15(13)16/h1-6,9,11,23H,7-8H2,(H,22,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWZOKXPXGPOKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide

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